molecular formula C21H23N5O3 B2537786 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921577-50-6

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2537786
CAS RN: 921577-50-6
M. Wt: 393.447
InChI Key: DIUKCFKVKIIRQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives has been reported in the literature . The process involves the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another approach involves scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[4,3-c]pyridin-3(5H)-one scaffold. It contains an acetylpiperazine moiety attached at the 7-position and an ethyl group at the 5-position. The 2-position is substituted with a phenyl group.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A significant application of this compound is in the synthesis of novel heterocyclic derivatives, such as pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo [1,5-a]pyrimidine derivatives. These compounds are synthesized through reactions involving amino-phenylpyrazole with chalcone analogues or benzylidene derivatives of ethyl cyanoacetate and malononitrile, leading to derivatives with potential biological activities (El-Enany, El-Meligie, Abdou, & El-Nassan, 2010).

Anticancer and Anti-inflammatory Applications

Another research focus is on the biological evaluation of pyrazolopyrimidines derivatives for anticancer and anti-5-lipoxygenase activities. Novel series of these derivatives have shown potential as anticancer and anti-inflammatory agents, highlighting their importance in drug discovery and development processes (Rahmouni et al., 2016).

Preparation of Isoxazolines and Isoxazoles

The compound is also a precursor in the preparation of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This showcases its versatility in synthesizing a range of nitrogen-containing heterocycles with potential pharmacological properties (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Biological Activity Screening

Furthermore, various synthesized heterocyclic compounds derived from this chemical have been tested for their biological activities against different cancer cell lines and microbial strains, offering insights into their therapeutic potential. These screenings help identify promising candidates for further development as drugs or research tools in biomedical sciences (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).

Future Directions

Future research could focus on further exploring the biological activity of this compound and its derivatives. For instance, their anti-tubercular activity could be evaluated . Additionally, new synthetic strategies could be developed to improve the synthesis of this compound and its derivatives .

properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-23-13-17(20(28)25-11-9-24(10-12-25)15(2)27)19-18(14-23)21(29)26(22-19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKCFKVKIIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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